molecular formula C17H15N3O3S2 B5159680 methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No. B5159680
M. Wt: 373.5 g/mol
InChI Key: RGMQSPZHIKWHES-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a thiazole derivative that has been shown to have various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory effects are mediated through the inhibition of NF-κB signaling pathway. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting DNA replication. Its anticancer properties are thought to be due to the induction of apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also exhibits antimicrobial activity against various bacteria and fungi. Moreover, it has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate in lab experiments is its broad range of biological activities. It can be used in various assays to study its anti-inflammatory, antimicrobial, and anticancer properties. However, one of the limitations is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, including inflammatory disorders, infections, and cancer. Another direction is to study its mechanism of action in more detail, to better understand its biological activities. Additionally, the development of more soluble derivatives of this compound could lead to its use in a wider range of experiments.
In conclusion, this compound is a thiazole derivative that has various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

Methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate can be synthesized by the reaction of 2-quinolinethiol with ethyl 2-bromoacetate, followed by reaction with methylamine and thioamide. The final product is obtained by acidification and recrystallization.

Scientific Research Applications

Methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Moreover, it has been found to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

methyl 4-methyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-15(16(22)23-2)25-17(18-10)20-13(21)9-24-14-8-7-11-5-3-4-6-12(11)19-14/h3-8H,9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMQSPZHIKWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC3=CC=CC=C3C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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